molecular formula C27H25NO7 B11153947 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11153947
M. Wt: 475.5 g/mol
InChI Key: UHQXNBAYNZXQLZ-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[c]chromene core, followed by the introduction of the methoxy and methyl groups. The final step involves the attachment of the 4-{[(benzyloxy)carbonyl]amino}butanoate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of benzochromenes. Its unique molecular structure, characterized by a benzochromene core and an amino acid derivative, suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activities, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Molecular Structure and Properties

The compound has a molecular formula of C23H27NO5 and a molecular weight of approximately 423.47 g/mol. Key structural features include:

  • Methoxy group at the 8-position
  • Carbonyl group at the 6-position
  • Benzyloxycarbonyl amino group contributing to its biological activity

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antiproliferative Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells. For instance, derivatives of similar compounds have shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM in some cases .
  • Antioxidant Activity : The presence of methoxy and hydroxy groups in related compounds has been linked to enhanced antioxidant properties. These compounds demonstrated improved antioxidative activity compared to standard antioxidants .
  • Antibacterial Activity : Some derivatives have shown promising antibacterial effects against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The methoxy and benzyloxycarbonyl groups may enhance the compound's lipophilicity, facilitating better interaction with cellular membranes.
  • The carbonyl group could play a role in forming reactive intermediates that interact with cellular targets, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into how structural differences influence biological activity. Below is a table summarizing key features and biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesNotable Biological Activity
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoateC25H26ClN1O5Contains chlorophenyl substituentAntiproliferative activity (IC50 = 3.1 μM)
8-methoxy-4-methyl-6H-benzo[c]chromeneC16H14O3Lacks amino acid functionalityStudied for chemical properties
4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxybutanoic acidC21H22O5Simpler structurePotential applications in organic synthesis

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • Antiproliferative Studies : In vitro studies on N-substituted benzimidazole carboxamides revealed that specific substitutions significantly enhance antiproliferative activity against breast cancer cell lines (MCF-7), suggesting that structural modifications can lead to improved efficacy .
  • Antioxidative Capacity : Research has shown that certain derivatives exhibit strong antioxidative properties, which may contribute to their ability to prevent oxidative stress-related damage in cells .
  • In Vivo Efficacy : Initial animal studies indicate that compounds similar to this compound are well-tolerated and exhibit tumor growth inhibition in xenograft models .

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C27H25NO7/c1-17-23(13-12-21-20-11-10-19(32-2)15-22(20)26(30)35-25(17)21)34-24(29)9-6-14-28-27(31)33-16-18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,28,31)

InChI Key

UHQXNBAYNZXQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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